1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with an ethenyl group and a 3-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated temperatures and pressures.
Substitution: HNO3/H2SO4 for nitration, SO3/H2SO4 for sulfonation, Br2/FeBr3 for bromination.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The ethenyl group can participate in conjugation with the benzene ring, enhancing the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-Ethenyl-3-methylbenzene: Shares the ethenyl and methyl groups but lacks the phenoxy methyl substitution.
3-Methylstyrene: Similar structure but without the phenoxy methyl group.
m-Vinyltoluene: Another related compound with a vinyl group and a methyl group on the benzene ring.
Uniqueness: 1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene is unique due to the presence of both the ethenyl and phenoxy methyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
CAS No. |
869885-81-4 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-ethenyl-3-[(3-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C16H16O/c1-3-14-7-5-8-15(11-14)12-17-16-9-4-6-13(2)10-16/h3-11H,1,12H2,2H3 |
InChI Key |
OFKZDYVMACGADX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC(=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.